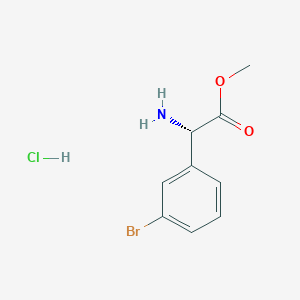![molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6](/img/no-structure.png)
6-fluorospiro[3.3]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluorospiro[3.3]heptane-2-carboxylic acid (6-FSHA) is an organic compound that has been investigated in recent years as a potential therapeutic agent. 6-FSHA is a member of the spirocyclic family of compounds, which are characterized by the presence of a spiro-ring structure. 6-FSHA has been studied for its potential to act as an inhibitor of enzymes, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an inhibitor of enzymes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used to study the effects of acetylcholinesterase inhibition. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-inflammatory effects in animal models of inflammation. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an anticancer agent, and has been found to have anti-tumor effects in animal models of cancer.
作用機序
6-fluorospiro[3.3]heptane-2-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated once the inhibitor is removed. 6-fluorospiro[3.3]heptane-2-carboxylic acid also has anti-inflammatory and anti-tumor effects, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In animal models, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have anti-inflammatory effects, as well as anti-tumor effects. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been found to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
実験室実験の利点と制限
6-fluorospiro[3.3]heptane-2-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to be an effective inhibitor of enzymes, and has been found to have anti-inflammatory and anti-tumor effects. However, 6-fluorospiro[3.3]heptane-2-carboxylic acid also has some limitations. For example, it has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have some toxic effects in animal models, including hepatotoxicity and nephrotoxicity.
将来の方向性
The potential future directions for 6-fluorospiro[3.3]heptane-2-carboxylic acid research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxic effects. In addition, further research is needed to determine the effects of 6-fluorospiro[3.3]heptane-2-carboxylic acid on other enzymes and pathways, as well as its potential to act as an adjuvant in combination therapies. Finally, further research is needed to determine the optimal dosage and formulation of 6-fluorospiro[3.3]heptane-2-carboxylic acid for therapeutic use.
合成法
6-fluorospiro[3.3]heptane-2-carboxylic acid is synthesized through a process called the Pictet-Spengler reaction. This reaction involves the reaction of a tetrahydroisoquinoline derivative with an aldehyde or ketone, followed by a reaction with a sodium hydroxide solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and produces an intermediate that is then hydrolyzed to yield 6-fluorospiro[3.3]heptane-2-carboxylic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2-carboxylic acid involves the introduction of a fluorine atom onto a spiro[3.3]heptane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Spiro[3.3]heptane", "Fluorine gas", "Sodium iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Spiro[3.3]heptane is reacted with fluorine gas in the presence of sodium iodide and sodium hydride to yield 6-fluorospiro[3.3]heptane.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then esterified with methanol and chloroacetic acid to yield the final product, 6-fluorospiro[3.3]heptane-2-carboxylic acid." ] } | |
CAS番号 |
2715119-75-6 |
製品名 |
6-fluorospiro[3.3]heptane-2-carboxylic acid |
分子式 |
C8H11FO2 |
分子量 |
158.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



